molecular formula C15H15BrN2O3 B5264850 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B5264850
M. Wt: 351.19 g/mol
InChI Key: SBYNYTQQOZXOOT-GQCTYLIASA-N
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Description

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as BRD-K4477 and has been extensively studied for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of BRD-K4477 is not fully understood, but it is believed to act as an inhibitor of bromodomain-containing proteins. These proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
BRD-K4477 has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD-K4477 is its high potency and selectivity towards bromodomain-containing proteins. This makes it an ideal lead compound for the development of novel drugs targeting these proteins. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on BRD-K4477. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of novel derivatives of BRD-K4477 with improved solubility and pharmacokinetic properties.
3. Exploration of the potential applications of BRD-K4477 in the treatment of other diseases, such as neurodegenerative disorders.
4. Investigation of the potential use of BRD-K4477 as a tool compound for the study of bromodomain-containing proteins.
Conclusion:
In conclusion, BRD-K4477 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. Its unique properties and potential uses make it an ideal lead compound for the development of novel drugs targeting various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of research.

Synthesis Methods

The synthesis of BRD-K4477 involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 2,5-dimethoxybenzaldehyde in the presence of a catalytic amount of piperidine and acetic acid. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization to obtain BRD-K4477 in high yields.

Scientific Research Applications

BRD-K4477 has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of drug discovery, where it is used as a lead compound for the development of novel drugs targeting various diseases.

Properties

IUPAC Name

(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-18-15(12(16)9-17-18)13(19)6-4-10-8-11(20-2)5-7-14(10)21-3/h4-9H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYNYTQQOZXOOT-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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